REACTION_CXSMILES
|
Cl[C:2]1[C:7]([S:8]([NH:11][CH3:12])(=[O:10])=[O:9])=[CH:6][CH:5]=[CH:4][N:3]=1.[NH:13]1[CH2:18][CH2:17][NH:16][CH2:15][CH2:14]1.C(N(CC)C(C)C)(C)C>>[CH3:12][NH:11][S:8]([C:7]1[C:2]([N:13]2[CH2:18][CH2:17][NH:16][CH2:15][CH2:14]2)=[N:3][CH:4]=[CH:5][CH:6]=1)(=[O:10])=[O:9]
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC=CC=C1S(=O)(=O)NC
|
Name
|
|
Quantity
|
0.43 g
|
Type
|
reactant
|
Smiles
|
N1CCNCC1
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(C(C)C)CC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was reacted under the conditions of Example 41a
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Name
|
|
Type
|
product
|
Smiles
|
CNS(=O)(=O)C=1C(=NC=CC1)N1CCNCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |